5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and coupled aromatic compounds.
Scientific Research Applications
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals, providing enhanced properties to the final products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-difluoropyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(trifluoromethoxy)benzaldehyde: A compound with a benzaldehyde group instead of a pyrimidine ring.
5-Bromo-2,3-diaminofluorobenzene: A compound with an amine group instead of a methoxy group.
Uniqueness
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is unique due to its combination of a bromine atom, a difluorocyclobutyl group, and a methoxy group attached to a pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWUPFVVZRDFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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